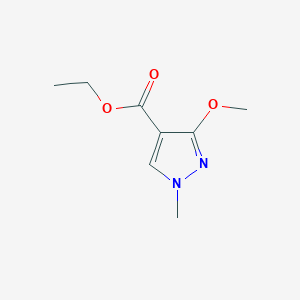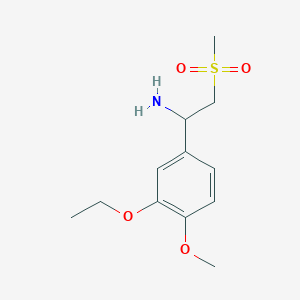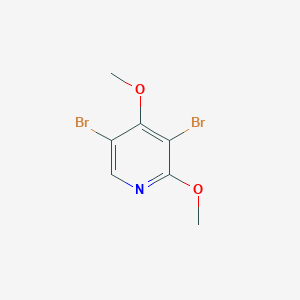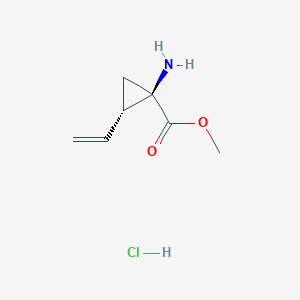
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride” is a compound of high pharmaceutical importance . It is a tailor-made, sterically constrained α-amino acid .
Synthesis Analysis
The asymmetric synthesis of this compound involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(ii) complex . This process has been described as operationally convenient and has been scaled up to 6 g of the starting Ni(ii) complex .Molecular Structure Analysis
The molecular structure of this compound is derived from its synthesis process. The compound is an α-amino acid, which means it contains an amino (-NH2) and a carboxyl (-COOH) functional group. The “vinyl” in its name indicates the presence of an ethenyl group (-CH=CH2), and “cyclopropane” refers to a three-membered carbon ring in its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include PTC alkylation (SN2), homogeneous SN2′ cyclization, and disassembly of the resultant Ni(ii) complex . These reactions are part of the asymmetric synthesis process used to produce this compound .Scientific Research Applications
Ethylene Inhibition in Plants
- 1-Methylcyclopropene (1-MCP) is extensively studied for its role as an ethylene action inhibitor in various fruits, vegetables, and floricultural crops. Effective at low concentrations, 1-MCP has been instrumental in advancing our understanding of ethylene's role in plant physiology, including delaying ripening and senescence in a broad range of agricultural products. This research underscores the potential utility of cyclopropane derivatives in agricultural and plant science applications (Blankenship & Dole, 2003).
Applications in Food Science
- Controlled Release of Gaseous Compounds: Research on stabilizing and controlling the release of gaseous compounds like 1-MCP for pre-harvest and postharvest management highlights the importance of such chemicals in maintaining the safety and quality of fresh produce. The development of formulations for controlled release can improve the effectiveness of these compounds in agricultural applications (Chen et al., 2020).
Chemical Recycling
- Chemical Recycling of Polymers: Studies on chemical recycling, such as the hydrolysis of poly(ethylene terephthalate) (PET) to recover monomers, indicate the relevance of chemical processes involving cyclopropane derivatives in materials science. These processes are part of broader efforts to address environmental concerns associated with polymer waste (Karayannidis & Achilias, 2007).
Drug Metabolism
- Drug Conjugation: The role of cyclopropane derivatives in drug metabolism, specifically in phase 2 reactions such as glucuronidation, is an area of pharmacological research. Understanding these processes is crucial for developing safer and more effective pharmaceuticals (Dutton, 1978).
properties
IUPAC Name |
methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H/t5-,7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHLWAMYTKXJPL-HCSZTWNASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463300 |
Source


|
| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride | |
CAS RN |
259214-58-9 |
Source


|
| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

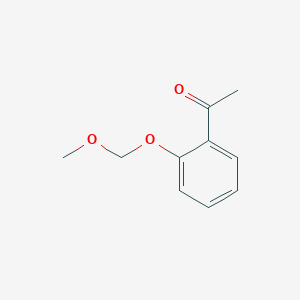

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)

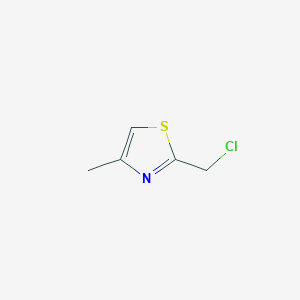
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
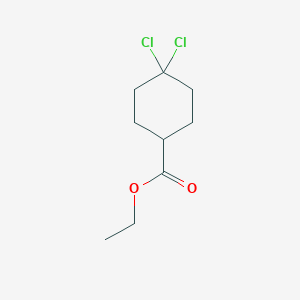
![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
